Butyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
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Overview
Description
The compound “Butyl 2-methylprop-2-enoate; 2-hydroxyethyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; styrene” is a combination of several chemical entities, each with unique properties and applications. These compounds are commonly used in the production of polymers, resins, and other industrial materials. They are known for their versatility and are widely utilized in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Butyl 2-methylprop-2-enoate: : This compound is typically synthesized through the esterification of acrylic acid and n-butanol. The reaction is catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the finished product .
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2-hydroxyethyl 2-methylprop-2-enoate: : Common methods of synthesis include the reaction of methacrylic acid with ethylene oxide or the esterification of methacrylic acid with a large excess of ethylene glycol. Both methods yield some amount of ethylene glycol dimethacrylate as a byproduct .
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2-methylprop-2-enoic acid: : This compound is often produced through the oxidation of isobutylene or the hydrolysis of methacrylonitrile.
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Styrene: : Styrene is typically produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, such as iron oxide, at high temperatures.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale chemical reactors and continuous processing techniques to ensure high yield and purity. The use of catalysts, temperature control, and purification steps are critical to the efficiency and quality of the final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, often resulting in the formation of corresponding acids or ketones.
Reduction: Reduction reactions can convert these compounds into alcohols or alkanes.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecules.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, iron oxide.
Major Products
Butyl 2-methylprop-2-enoate: Can form butyl acrylate upon polymerization.
2-hydroxyethyl 2-methylprop-2-enoate: Can form hydrogels used in contact lenses.
2-methylprop-2-enoic acid: Can form methacrylic acid derivatives.
Styrene: Can form polystyrene upon polymerization.
Scientific Research Applications
These compounds have a wide range of applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Utilized in the development of hydrogels for drug delivery systems.
Medicine: Employed in the production of biocompatible materials for medical devices.
Industry: Used in the manufacture of paints, coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action for these compounds varies depending on their application. For example, in polymerization reactions, the vinyl groups in these compounds undergo free radical polymerization to form long polymer chains. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylprop-2-enoate
- Ethyl 2-methylprop-2-enoate
- Propyl 2-methylprop-2-enoate
Uniqueness
The uniqueness of these compounds lies in their specific functional groups, which confer distinct chemical properties and reactivity. For instance, the presence of the hydroxyethyl group in 2-hydroxyethyl 2-methylprop-2-enoate enhances its hydrophilicity, making it suitable for hydrogel formation. Similarly, the vinyl group in styrene allows for easy polymerization into polystyrene, a widely used plastic.
These compounds’ versatility and wide range of applications make them valuable in various fields of research and industry.
Properties
CAS No. |
55854-33-6 |
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Molecular Formula |
C26H38O7 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
butyl 2-methylprop-2-enoate;2-hydroxyethyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H14O2.C8H8.C6H10O3.C4H6O2/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-5(2)6(8)9-4-3-7;1-3(2)4(5)6/h2,4-6H2,1,3H3;2-7H,1H2;7H,1,3-4H2,2H3;1H2,2H3,(H,5,6) |
InChI Key |
UXERYWPJIPVAKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)O.CC(=C)C(=O)OCCO.C=CC1=CC=CC=C1 |
Related CAS |
55854-33-6 |
Origin of Product |
United States |
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